4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide
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Overview
Description
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a 6-chloro-1-isoquinolinyl group and a carboxamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The initial step involves the chlorination of isoquinoline to form 6-chloroisoquinoline.
Piperazine Derivative Formation: The next step involves the reaction of piperazine with a suitable carboxylating agent to form 2-piperazinecarboxamide.
Coupling Reaction: Finally, the 6-chloroisoquinoline is coupled with the 2-piperazinecarboxamide under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-[(6-Chloro-1-isoquinolinyl)ethynyl]benzonitrile: A compound with a similar isoquinoline structure but different functional groups.
2,3-Dichloro-N-[1-(6-chloro-1-isoquinolinyl)-4-piperidinyl]benzamide: Another compound with a similar isoquinoline core but different substituents.
Uniqueness
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15ClN4O |
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Molecular Weight |
290.75 g/mol |
IUPAC Name |
4-(6-chloroisoquinolin-1-yl)piperazine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-11-9(7-10)3-4-18-14(11)19-6-5-17-12(8-19)13(16)20/h1-4,7,12,17H,5-6,8H2,(H2,16,20) |
InChI Key |
UHJPXLOASXTRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C(=O)N)C2=NC=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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